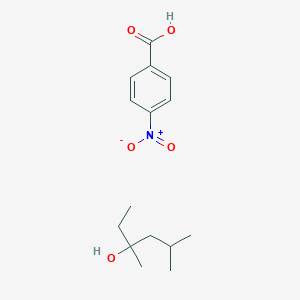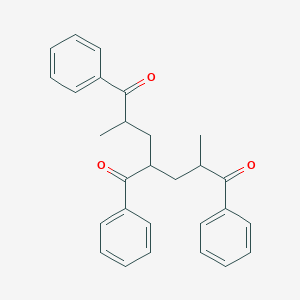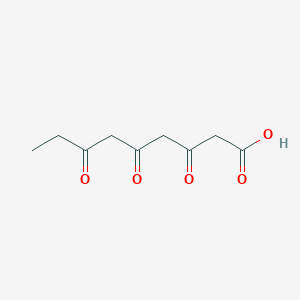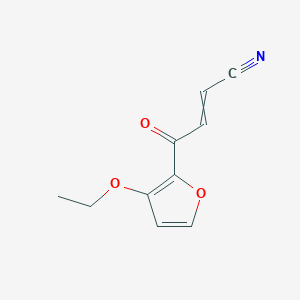![molecular formula C15H18O3 B14592851 4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid CAS No. 61414-84-4](/img/structure/B14592851.png)
4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C15H18O3. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of methoxy and methyl groups, along with a carboxylic acid functional group, makes this compound unique and versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 4-methylbenzaldehyde.
Formation of Biphenyl Core: The biphenyl core is formed through a coupling reaction, often using a palladium-catalyzed Suzuki coupling reaction.
Reduction and Functionalization: The resulting biphenyl compound undergoes reduction to form the tetrahydro derivative. This step may involve hydrogenation using a catalyst like palladium on carbon.
Introduction of Carboxylic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and reagents are carefully selected to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated biphenyl derivatives.
Esterification: Esters of the carboxylic acid.
Applications De Recherche Scientifique
4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: The presence of functional groups like methoxy, methyl, and carboxylic acid allows the compound to participate in various chemical reactions, acting as a nucleophile or electrophile.
Comparaison Avec Des Composés Similaires
- 4’-Methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl
- 4-Methoxy-2-methylphenylboronic acid
- 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole
Comparison:
- Uniqueness: The combination of methoxy, methyl, and carboxylic acid groups in 4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid provides unique reactivity and versatility compared to similar compounds.
- Functional Groups: While similar compounds may share some functional groups, the specific arrangement and combination in this compound lead to distinct chemical and biological properties.
This comprehensive overview highlights the significance and versatility of 4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid in various fields of research and industry
Propriétés
Numéro CAS |
61414-84-4 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-1-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c1-15(14(16)17)9-7-12(8-10-15)11-3-5-13(18-2)6-4-11/h3-7H,8-10H2,1-2H3,(H,16,17) |
Clé InChI |
YXLCTGQBEZBPKD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=CC1)C2=CC=C(C=C2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14592778.png)



![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)
![Benzene, 1-[bis(methylthio)methyl]-4-chloro-](/img/structure/B14592800.png)
![1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14592809.png)

![2-[(E)-(Butylimino)methyl]benzaldehyde](/img/structure/B14592830.png)
![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)

![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene](/img/structure/B14592873.png)

